N-Benzyl-N-ethylaniline

Catalog No.
S537034
CAS No.
92-59-1
M.F
C15H17N
M. Wt
211.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N-ethylaniline

CAS Number

92-59-1

Product Name

N-Benzyl-N-ethylaniline

IUPAC Name

N-benzyl-N-ethylaniline

Molecular Formula

C15H17N

Molecular Weight

211.3 g/mol

InChI

InChI=1S/C15H17N/c1-2-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3

InChI Key

HSZCJVZRHXPCIA-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
PRACTICALLY INSOL IN WATER; SOL IN USUAL ORG SOLVENTS; 1 ML DISSOLVES IN 5.5 ML ALCOHOL
SOL IN ETHER
Solubility in water at 20 °C: none

Synonyms

N-Ethyl-N-benzylaniline; NSC 1805; NSC-1805; NSC1805

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound N-Benzyl-N-ethylaniline is 211.1361 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)practically insol in water; sol in usual org solvents; 1 ml dissolves in 5.5 ml alcoholsol in ethersolubility in water at 20 °c: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406962. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Benzyl-N-ethylaniline (CAS 92-59-1) is a high-boiling (320.7 °C) asymmetric tertiary aromatic amine characterized by the presence of both an ethyl and a sterically demanding benzyl group on the aniline nitrogen. In industrial procurement, it is primarily sourced as a critical intermediate for the synthesis of triphenylmethane dyes, where the benzyl moiety imparts specific spectral and fastness properties [1]. Beyond commercial dye manufacturing, its unique structural asymmetry—featuring a selectively cleavable benzylic C-N bond alongside a stable ethyl C-N bond—makes it a highly valuable building block and model substrate in advanced catalytic methodology, including selective dealkylation and sterically controlled asymmetric C-H functionalization [2].

Attempting to substitute N-Benzyl-N-ethylaniline with simpler, symmetrical analogs like N,N-diethylaniline or N,N-dimethylaniline fundamentally disrupts both chemical processing and end-product performance. In dye synthesis, replacing the benzyl group with an alkyl group alters the chromophore's absorption maximum and degrades the light fastness of the resulting acid dyes [1]. In synthetic workflows, symmetrical dialkylanilines lack orthogonal reactivity; they cannot undergo the highly selective mono-dealkylation (debenzylation) that N-Benzyl-N-ethylaniline readily undergoes under oxidative or hydrogenative conditions [2]. Furthermore, the distinct steric bulk of the benzyl group is often strictly required to direct enantioselectivity in transition-metal-catalyzed C-H insertion reactions, a parameter that simpler alkyl groups cannot replicate [3].

Orthogonal Reactivity: Selective Debenzylation vs. Deethylation

Under oxidative cleavage conditions using single Zn atom catalysts (150 °C, 10 bar O2), the -Csp3-H of the benzyl group in N-benzyl-N-ethylaniline exhibits significantly higher reactivity than the ethyl group. This results in highly selective mono-dealkylation, yielding N-ethylaniline as the major product with only trace amounts of N-phenylbenzylamine[1]. Symmetrical comparators like N,N-diethylaniline cannot offer this orthogonal deprotection pathway, as their cleavage yields non-differentiated products.

Evidence DimensionSelective Mono-dealkylation Product
Target Compound DataMajor product is N-ethylaniline (selective benzyl cleavage)
Comparator Or BaselineN,N-Diethylaniline (yields non-differentiated deethylation)
Quantified DifferenceNear-exclusive cleavage of the benzyl C-N bond over the ethyl C-N bond
ConditionsOxidative cleavage (Zn SAC, 150 °C, 10 bar O2)

Enables procurement for complex multi-step syntheses where the benzyl group serves as a selectively removable handle, a feature absent in simpler dialkylanilines.

Steric Modulation in Ru(II)-Catalyzed Asymmetric C-H Functionalization

In the Ru(II)-Pheox catalyzed asymmetric cyclopropylphosphonation of aniline derivatives, the substitution pattern on the nitrogen strictly governs reaction efficiency and enantioselectivity. While N,N-diethylaniline achieves up to 49% yield and 97% ee, N-benzyl-N-ethylaniline provides a highly differentiated steric environment that deliberately modulates the yield and enantioselectivity profile due to the bulky benzyl moiety [1]. This demonstrates its utility as a sterically distinct substrate for probing catalyst sensitivity.

Evidence DimensionSteric impact on enantioselectivity and yield
Target Compound DataModulated yield and ee% driven by high steric bulk
Comparator Or BaselineN,N-Diethylaniline (up to 49% yield, 97% ee)
Quantified DifferenceDistinct steric modulation of the Ru-carbene intermediate insertion pathway
ConditionsRu(II)-Pheox catalyzed reaction with diazomethylphosphonate (3 mol% catalyst)

Crucial for catalyst screening and methodology development where tuning the steric bulk of the tertiary amine substrate is required to control enantiomeric ratios.

Essential Precursor for High-Fastness Triphenylmethane Dyes

N-Benzyl-N-ethylaniline is an irreplaceable condensation partner for synthesizing specific triphenylmethane dyes. For example, condensation of two moles of N-benzyl-N-ethylaniline with one mole of benzaldehyde (followed by sulfonation and oxidation) specifically yields Acid Green 5, while condensation with 3-hydroxybenzaldehyde yields Acid Blue 5[1]. The incorporation of the N-benzyl group, as opposed to an N-ethyl group found in N,N-diethylaniline, directly shifts the absorption maximum and enhances the light fastness of the resulting dye.

Evidence DimensionDye formulation compatibility and spectral output
Target Compound DataYields Acid Green 5 / Acid Blue 5 with required commercial spectral properties
Comparator Or BaselineN,N-Diethylaniline (yields basic/acid dyes with different shades and lower fastness)
Quantified DifferenceSpecific wavelength shifts and fastness profiles strictly dictated by the N-benzyl group
ConditionsCondensation with benzaldehyde derivatives followed by sulfonation/oxidation

Industrial dye manufacturers must procure this exact compound to meet the strict colorimetric and fastness specifications of commercial Acid Green and Acid Blue dyes.

Precursor for Commercial Triphenylmethane Acid Dyes

Used industrially in the condensation with substituted benzaldehydes to manufacture Acid Green 5, Acid Green 15, and Acid Blue 5, where the benzyl group is critical for the final dye's color profile and fastness [1].

Substrate for Selective C-N Cleavage Methodologies

Utilized in catalytic studies (such as Zn single-atom catalysis or Pd/C hydrogenation) as a model compound to demonstrate selective debenzylation in the presence of an N-ethyl group, enabling orthogonal deprotection strategies[2].

Sterically Tuned Building Block in Asymmetric Synthesis

Employed in transition-metal-catalyzed C-H functionalization (e.g., Ru-catalyzed cyclopropylphosphonation) where the asymmetric steric bulk (ethyl vs. benzyl) directs the reaction pathway and probes catalyst sensitivity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

N-ethyl-n-benzylaniline appears as a colorless to light colored liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.
LIGHT YELLOW-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

LIGHT YELLOW, OILY LIQUID
COLORLESS OIL
PALE YELLOW CRYSTALS

XLogP3

4.6

Exact Mass

211.1361

Boiling Point

545 to 547 °F at 760 mm Hg (NTP, 1992)
288.0 °C
287 °C AT 710 MM HG

Flash Point

greater than 200 °F (NTP, 1992)
140 °C (284 °F) OC
140 °C o.c.

Vapor Density

7.28 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 7.2

Density

1.034 at 66 °F (NTP, 1992)
1.034 AT 19 °C/4 °C
Relative density (water = 1): 1.03

LogP

4.5

Appearance

Solid powder

Melting Point

93 to 97 °F (NTP, 1992)
35.0 °C
34 °C
-30 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9E1613V4RO

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.3%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 129

Pictograms

Irritant

Irritant

Other CAS

92-59-1

Wikipedia

Ethylbenzylaniline

Methods of Manufacturing

MARTIN, MACQUEEN, US PATENT 1,887,772 (1933 TO DOW); BURGSTAHLER, J AM CHEM SOC 73: 3021 (1951).
BY HEATING ETHYL ANILINE, BENZYL CHLORIDE, & AQUEOUS CAUSTIC SODA, WITH SUBSEQUENT DISTILLATION.

General Manufacturing Information

Benzenemethanamine, N-ethyl-N-phenyl-: ACTIVE

Analytic Laboratory Methods

A PROCEDURE IS DESCRIBED FOR THE DETERMINATION OF SELECTED INDUSTRIAL AROMATIC AMINES (MANY OF WHICH ARE KNOWN CARCINOGENS) IN FISH. GROUND FISH TISSUE IS DIGESTED WITH AQUEOUS SODIUM HYDROXIDE AND EXTRACTED WITH BENZENE. THE EXTRACT IS WASHED WITH DILUTE ACID AND CLEANED UP USING GEL PERMEATION CHROMATOGRAPHY. THE AMINES ARE SEPARATED AND QUANTIFIED USING N-SELECTIVE GLC.

Dates

Last modified: 08-15-2023

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